(8-Cyclopentyl-2,6-dioxo-1-propyl-3-(3-(tosyloxy)propyl)-3,4,5,6-tetrahydro-1H-purin-7(2H)-yl)methyl pivalate is a complex organic compound with the molecular formula and a CAS number of 886440-21-7. This compound is classified under purine derivatives, which are significant in various biological processes, including nucleic acid metabolism and cell signaling.
This compound belongs to the class of organic compounds known as purines, which are bicyclic structures containing nitrogen. It also features a tosyl group, indicating its potential use in further chemical transformations or as a leaving group in reactions.
The synthesis of (8-Cyclopentyl-2,6-dioxo-1-propyl-3-(3-(tosyloxy)propyl)-3,4,5,6-tetrahydro-1H-purin-7(2H)-yl)methyl pivalate typically involves multi-step organic reactions. The key steps include:
Technical details regarding specific reagents and conditions are critical for optimizing yields and purity during synthesis but are not extensively detailed in public databases .
The molecular structure of (8-Cyclopentyl-2,6-dioxo-1-propyl-3-(3-(tosyloxy)propyl)-3,4,5,6-tetrahydro-1H-purin-7(2H)-yl)methyl pivalate features:
The compound has a molecular weight of approximately 542.73 g/mol. Its structural representation can be found using SMILES notation: CC(C(=O)OC(C(=O)C(C)(C)C)C(=O)N1C=NC2=C(N1C(=O)N(C2=O)C(C(C)C)C)N(C(=O)N(C(C)(C)C))C)
.
The compound can be involved in various chemical reactions due to its functional groups:
Technical details regarding reaction conditions (temperature, solvent choice, catalysts) are essential for successful transformations but require specific experimental setups .
The mechanism of action for this compound is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors associated with purine metabolism. Given its structural features:
Data regarding specific biological assays or mechanisms remain limited and would require experimental validation .
The compound's physical properties include:
Chemical properties include:
Relevant data on stability and reactivity profiles can be derived from comparative studies with related compounds .
The primary applications of (8-Cyclopentyl-2,6-dioxo-1-propyl-3-(3-(tosyloxy)propyl)-3,4,5,6-tetrahydro-1H-purin-7(2H)-yl)methyl pivalate include:
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7